![molecular formula C16H37NO4S B119992 Tetrabutylammonium hydrogen sulfate CAS No. 32503-27-8](/img/structure/B119992.png)
Tetrabutylammonium hydrogen sulfate
Overview
Description
Tetrabutylammonium hydrogen sulfate is an ammonium salt . It serves as a solvent for the dissolution of ruthenium (II) complex . It also participates as a cocatalyst in the reaction medium for the preparation of alternating polyketones and propionic acid .
Synthesis Analysis
Tetrabutylammonium hydrogen sulfate can be prepared from tetrabutylammonium azide by treating it with potassium hydrogen sulfate and 10% aqueous sulfuric acid in an aqueous medium . Alternatively, it can be synthesized from tetrabutylammonium thiocyanate by treating it with relatively concentrated sulfuric acid (70%) at 75 °C .Molecular Structure Analysis
The molecular formula of Tetrabutylammonium hydrogen sulfate is C16H37NO4S . Its molecular weight is 339.534 . The IUPAC Standard InChI is InChI=1S/C16H37NO4S/c1-5-9-13-17 (14-10-6-2,15-11-7-3,16-12-8-4)21-22 (18,19)20/h5-16H2,1-4H3, (H,18,19,20) .Chemical Reactions Analysis
Tetrabutylammonium hydrogen sulfate has been used in various fields of chemistry as a phase-transfer catalyst (PTC) and ion-pairing reagent . It has been used in a variety of organic transformations .Physical And Chemical Properties Analysis
Tetrabutylammonium hydrogen sulfate is a solid and is thermally stable up to 260 °C . It has a melting point of 169-171 °C . The conductivity of Tetrabutylammonium hydrogen sulfate changes in a wide range: from 10^-8 S/cm at 60 °C to 10^-2 S/cm in the melt .Scientific Research Applications
Phase-Transfer Catalyst
Tetrabutylammonium hydrogen sulfate is widely used as a phase-transfer catalyst . A phase-transfer catalyst facilitates the migration of a reactant from one phase into another phase where reaction can take place.
Ion-Pairing Reagent
This compound is used as an ion-pairing reagent in High Performance Liquid Chromatography (HPLC) . HPLC is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
Organic Transformations
Tetrabutylammonium hydrogen sulfate has been used in a variety of organic transformations . Some of these include the syntheses of triarylpyridines, N-monosubstituted α-keto amides, cyclic and acyclic β-disubstituted, α,β-unsaturated ketones, 3-alkylated indoles, benzopyran-annulated pyrano [2,3- c ]pyrazoles, N1-alkylated 3,4-dihydropyrimidine-2 (1 H )-ones, 2-O-deacetylated glucosyl hydroxamates, 1,2,3-triazoles, 1,8-dioxooctahydroxanthenes, β- and γ-amino ethers, morpholines and their higher homologues .
N-Alkylation Reactions
It is used as an efficient catalyst in the N-alkylation reactions of benzanilides . Alkylation is the transfer of an alkyl group from one molecule to another.
Cyclization of Beta-Amino Acids
This compound is used in the cyclization of beta-amino acids to beta-lactams . Beta-lactams are a class of antibiotics, which includes penicillin derivatives, cephalosporins, monobactams, and carbapenems.
Conversion of Nitriles to Amides
Tetrabutylammonium hydrogen sulfate is used in the conversion of nitriles to amides . This is a useful reaction in organic synthesis.
Dehydrohalogenation of Aryl 2-Haloethyl Ethers
This compound is used in the dehydrohalogenation of aryl 2-haloethyl ethers to give vinyl ethers . Dehydrohalogenation is an elimination reaction that eliminates (removes) a hydrogen halide from a substrate.
Oxidation of Alcohols
It is used in the oxidation of alcohols . Oxidation of alcohols is an important reaction in organic chemistry, where an alcohol is converted into a carbonyl compound.
Mechanism of Action
Target of Action
Tetrabutylammonium hydrogen sulfate is an ammonium salt . It serves as a solvent for the dissolution of ruthenium (II) complex . It also participates as a cocatalyst in the reaction medium for the preparation of alternating polyketones and propionic acid .
Mode of Action
Tetrabutylammonium hydrogen sulfate may be employed as a catalyst for the green synthesis of glycosyl 1,4-dihydropyridines . It can also serve as an ion-pairing agent in the determination of linear alkylbenzenesulfonates (LASs) and acidic herbicides .
Biochemical Pathways
It is known to facilitate the transfer of ions or molecules from one phase to another, making it an important ingredient in a variety of industrial processes .
Result of Action
It is known to cause severe skin burns and eye damage, is harmful if swallowed, causes serious eye damage, is harmful to aquatic life with long-lasting effects, causes skin irritation, and may cause respiratory irritation .
Action Environment
Tetrabutylammonium hydrogen sulfate is thermally stable up to 260 °C, followed by slow decomposition . This suggests that its action, efficacy, and stability can be influenced by environmental factors such as temperature. It’s also worth noting that the enthalpy of Tetrabutylammonium hydrogen sulfate melting is -48.4 J/g , and its conductivity changes in a wide range: from 10^-8 S/cm at 60 °C to 10^-2 S/cm in the melt .
Safety and Hazards
Tetrabutylammonium hydrogen sulfate is harmful if swallowed . It causes severe skin burns and eye damage . It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid getting in eyes, on skin, or on clothing, use only under a chemical fume hood, do not breathe dust, and do not ingest .
Future Directions
properties
IUPAC Name |
hydrogen sulfate;tetrabutylazanium | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H2O4S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-5(2,3)4/h5-16H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHFJWMWCIHQNCP-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.OS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
10549-76-5 (Parent) | |
Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032503278 | |
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DSSTOX Substance ID |
DTXSID4067690 | |
Record name | Tetrabutylammonium sulfate (1:1) | |
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Molecular Weight |
339.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder; Hygroscopic; [Alfa Aesar MSDS] | |
Record name | Tetrabutylammonium hydrogen sulfate | |
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Product Name |
Tetrabutylammonium hydrogen sulfate | |
CAS RN |
32503-27-8 | |
Record name | Tetrabutylammonium hydrogen sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=32503-27-8 | |
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Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032503278 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Butanaminium, N,N,N-tributyl-, sulfate (1:1) | |
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Record name | Tetrabutylammonium sulfate (1:1) | |
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Record name | Tetrabutylammonium hydrogen sulphate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.410 | |
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Record name | Tetrabutylammonium bisulfate | |
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Q & A
Q1: What is the molecular formula and weight of TBAHS?
A1: The molecular formula of TBAHS is C16H37NO4S, and its molecular weight is 339.53 g/mol.
Q2: Are there any spectroscopic data available for TBAHS?
A2: While the provided research papers don't present detailed spectroscopic data, they confirm the structure and purity of TBAHS using techniques such as nuclear magnetic resonance (NMR) and gas chromatography-mass spectrometry (GC-MS) [, ].
Q3: How does TBAHS function as a phase-transfer catalyst?
A3: TBAHS facilitates reactions between reagents located in different phases, typically between an aqueous phase and an organic phase. The lipophilic tetrabutylammonium cation pairs with anionic reactants, making them soluble in the organic phase, where the reaction can occur more readily [, ].
Q4: What are the advantages of using TBAHS as a catalyst?
A4: TBAHS offers several benefits, including:
- Enhanced reaction rates: It accelerates reactions by facilitating the interaction of reactants in different phases [, ].
- Milder reaction conditions: It often allows reactions to proceed under milder conditions, such as lower temperatures and pressures [, ].
- Increased selectivity: In some instances, TBAHS can improve reaction selectivity by favoring specific reaction pathways [].
- Simplified procedures: Its use can lead to simpler work-up procedures, as it eliminates the need for certain solvents or reagents [].
Q5: What types of reactions are catalyzed by TBAHS?
A5: TBAHS catalyzes a wide range of reactions, including:
- Synthesis of heterocycles: TBAHS is effective in the synthesis of various heterocyclic compounds, such as 3,4-dihydropyrimidin-2(1H)-ones and 1,8-dioxo-octahydroxanthenes [, ].
- Nucleophilic substitutions: It facilitates nucleophilic substitutions, such as the iodination of poly(vinyl chloride) [].
- Oxidation reactions: TBAHS can be employed in oxidation reactions, for example, the oxidation of diphenylmethane by oxygen gas [].
- Epoxidation reactions: It has also been utilized in the asymmetric epoxidation of olefins, using a D-fructose-derived ketone [].
- Synthesis of glycosyl phosphates: TBAHS has shown effectiveness in synthesizing glycosyl phosphates via phase transfer catalysis [].
Q6: How is TBAHS utilized in analytical chemistry?
A8: TBAHS finds applications in analytical techniques like high-performance liquid chromatography (HPLC), particularly in ion-pair chromatography. It acts as an ion-pairing reagent to enhance the separation of charged analytes, such as antibiotics, pesticides, and nucleotides, by modifying their retention behavior on reversed-phase columns [, , , , , , , , ].
Q7: What is the environmental impact of TBAHS?
A7: While the provided research papers do not directly address the environmental impact of TBAHS, it's crucial to consider its potential effects on aquatic life and ecosystems. Responsible handling, use, and disposal methods are essential to minimize any adverse environmental consequences.
Q8: Are there alternatives to TBAHS in its various applications?
A10: Yes, several alternatives to TBAHS exist, including other quaternary ammonium salts like tetrabutylammonium bromide (TBAB) and tetraoctylammonium bromide (TOAB), as well as crown ethers. The choice of an alternative depends on the specific application and desired properties [].
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